4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the reaction of appropriate pyrazole and pyrimidine derivatives under specific conditions. One common method involves the condensation of 2-chlorophenylhydrazine with 1-methyl-3-oxo-1,2,3,4-tetrahydropyrimidine-4,6-dione in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are often employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; typically in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can result in the replacement of chloro groups with other functional groups .
Scientific Research Applications
4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine involves the inhibition of CDK2, a key enzyme in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with amino acid residues in the CDK2 active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and have been studied for their anticancer properties.
Thioglycoside derivatives: These compounds have shown cytotoxic activities against various cancer cell lines and have potential therapeutic applications.
Uniqueness
4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific structure, which allows for strong binding to the CDK2 active site. This results in potent inhibitory activity and significant cytotoxic effects against cancer cells, making it a promising candidate for further development as an anticancer agent .
Properties
CAS No. |
6971-23-9 |
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Molecular Formula |
C18H14Cl2N6 |
Molecular Weight |
385.2 g/mol |
IUPAC Name |
4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H14Cl2N6/c1-26-17-11(10-21-26)16(22-14-8-4-2-6-12(14)19)24-18(25-17)23-15-9-5-3-7-13(15)20/h2-10H,1H3,(H2,22,23,24,25) |
InChI Key |
NOPGOGLCTNBNTE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3Cl)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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